molecular formula C27H36N2O4 B1665065 2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid CAS No. 135969-54-9

2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

Cat. No. B1665065
M. Wt: 452.6 g/mol
InChI Key: FAEKWTJYAYMJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG-EE-388 ZW is a hypoglycemic agent.

Scientific Research Applications

Impurity Detection in Pharmaceuticals

The compound has been identified as an impurity in the bulk drug batches of Repaglinide, an anti-diabetic medication. Its detection and characterization were critical for ensuring drug purity and efficacy (Kancherla et al., 2018).

Medicinal Chemistry Synthesis

The compound is involved in the synthesis of various medically relevant compounds. It has been used in the synthesis of alkyl amino alkanol esters of p-ethoxy benzoic acid, which are studied for their pharmacological properties (Millikan & Wade, 1964).

Antimicrobial and Insecticidal Properties

Derivatives of the compound, like prenylated benzoic acid derivatives, have been isolated from plants like Piper aduncum and studied for their antimicrobial and molluscicidal activities (Orjala et al., 1993).

Complexing Ability in Chemistry

This compound has also been studied for its ability to form complexes with elements like nickel and copper, demonstrating potential applications in the field of coordination chemistry (Kudyakova et al., 2009).

properties

CAS RN

135969-54-9

Product Name

2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)

InChI Key

FAEKWTJYAYMJKF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-EE-388 ZW

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Reactant of Route 2
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Reactant of Route 3
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Reactant of Route 4
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Reactant of Route 5
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Reactant of Route 6
2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

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